molecular formula C8H9Br B041541 Phenethylbromide CAS No. 103-63-9

Phenethylbromide

Cat. No. B041541
CAS RN: 103-63-9
M. Wt: 185.06 g/mol
InChI Key: WMPPDTMATNBGJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenethylbromide-related compounds involves various chemical strategies. For example, a study reported the synthesis of compounds based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride, demonstrating the versatility in creating phenethylbromide analogs with potential bioactivity (Yang et al., 2009). Another approach described the creation of cationic oligo p-phenyleneethynylenes to study structure-property relationships, indicating the adaptability of phenethylbromide derivatives in material science (Tang et al., 2011).

Molecular Structure Analysis

The molecular structure of phenethylbromide and its derivatives has been extensively studied. For instance, the crystal structure analysis of specific phenethylbromide derivatives provides insights into their potential as molecular dirotors, showcasing the influence of molecular design on solid-state dynamics (Hughs et al., 2013).

Chemical Reactions and Properties

Phenethylbromide undergoes various chemical reactions, contributing to its diverse chemical properties. A study on the mass spectrometry of aralkyl compounds, including γ-phenylpropylbromide, highlighted specific hydrogen atom exchanges in the molecular ion, illustrating the compound's reactivity and potential for further chemical modifications (Nibbering & Boer, 1968).

Physical Properties Analysis

The physical properties of phenethylbromide derivatives have been analyzed in various studies. For example, the synthesis and characterization of 2-phenethyl esters revealed their excellent acid and thermal stabilities, suitable for food matrices, and unique sensory notes, indicating the importance of physical properties in flavor science (Li et al., 2014).

Chemical Properties Analysis

The chemical properties of phenethylbromide and related compounds have been the subject of significant research interest. Investigations into the photophysical and redox properties of rylene imide and diimide dyes alkylated ortho to the imide groups revealed minimal perturbations to the parent molecules' properties, suggesting potential applications in solar energy conversion (Bullock et al., 2010).

Scientific research applications

  • Mitochondrial Protein Translocation: Phenethyl alcohol facilitates the translocation of mitochondrial precursor protein apocytochrome c across a lipid bilayer by disordering the acyl chain region (Jordi, Nibbeling, & de Kruijff, 1990).

  • Glucose Utilization and Hypoglycemic Action: Phenethylbiguanide lowers blood glucose concentration in humans by increasing peripheral glucose utilization or decreasing hepatic glucose output (Madison & Unger, 1960). It also inhibits glucose oxidation, leading to tissue anoxia, which may explain its hypoglycemic action in diabetic animals (Wick, Stewart, & Seri, 1960).

  • Biomedical Applications: Pterostilbene, a derivative, has potential applications in inflammatory dermatoses, cancer prevention, insulin sensitivity, blood glycemia, lipid levels, cardiovascular diseases, aging, and memory and cognition (Estrela et al., 2013).

  • Thermogenic and Oxidative Capacity: Pterostilbene increases the thermogenic and oxidative capacity of brown adipose tissue in obese rats, which could have implications for obesity treatment (Aguirre et al., 2016).

  • Phenethylamine Applications: In chromatography, phenethylamine is used as an absorbing agent in the study of 14C-labeled organic compounds in natural waters (Hobbie & Crawford, 1969).

  • Disease-fighting Properties: Phenylethanoid glycosides (PhGs) exhibit neuroprotective, anti-inflammatory, antioxidant, antibacterial, and antiviral effects (Xue & Yang, 2016).

properties

IUPAC Name

2-bromoethylbenzene
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InChI

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
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InChI Key

WMPPDTMATNBGJN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CCBr
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID1033876
Record name Phenethyl bromide
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Molecular Weight

185.06 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Benzene, (2-bromoethyl)-
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Record name (2-Bromoethyl)benzene
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Boiling Point

219 °C
Record name (2-BROMOETHYL)BENZENE
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Solubility

Sol in ether, benzene; slightly soluble in carbon tetrachloride, Water solubility = 39.05 mg/l at 25 °C
Record name (2-BROMOETHYL)BENZENE
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Density

Density = 1.355
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Vapor Pressure

0.24 [mmHg], Vapor pressure = 0.2445 mm Hg at 25 °C
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Product Name

(2-Bromoethyl)benzene

CAS RN

103-63-9, 31620-80-1
Record name Phenethyl bromide
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Record name Benzene, bromoethyl-
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Record name 1-bromo-2-phenylethane
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Record name PHENETHYL BROMIDE
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Melting Point

-67.5 °C
Record name (2-BROMOETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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